N-(2-ethoxyphenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-(2-ethoxyphenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a structurally complex heterocyclic compound featuring a saturated octahydropyrrolo[3,4-c]pyrrole core fused with a [1,2,4]triazolo[4,3-b]pyridazine moiety and an N-(2-ethoxyphenyl)carboxamide substituent. The ethoxyphenyl substituent may modulate lipophilicity and bioavailability.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-2-29-17-6-4-3-5-16(17)22-20(28)26-11-14-9-25(10-15(14)12-26)19-8-7-18-23-21-13-27(18)24-19/h3-8,13-15H,2,9-12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSEEBJUHAYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridazine derivatives, have been found to inhibit c-met kinase. c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been found to inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can lead to changes in cellular processes, such as decreased cell proliferation in the case of c-Met kinase inhibition.
Biological Activity
The compound N-(2-ethoxyphenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.5 g/mol. Its structure includes a triazole and pyridazine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine structures exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of triazole and pyridazine can inhibit bacterial growth and exhibit antifungal properties.
- Antioxidant Properties : Certain compounds have demonstrated the ability to scavenge free radicals, thereby protecting cellular components from oxidative stress.
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
Antimicrobial Activity
In a study examining the antimicrobial efficacy of related compounds, it was found that derivatives with similar structures displayed significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
Research conducted on thieno[2,3-c]pyrazole compounds indicated their effectiveness as antioxidants. The study utilized erythrocyte alterations as biological indicators to assess the protective effects against toxins like 4-nonylphenol in fish models (e.g., Clarias gariepinus). The results showed that treated groups exhibited significantly lower percentages of altered erythrocytes compared to control groups exposed solely to the toxin .
| Parameters | Control | 4-Nonylphenol | With Thieno[2,3-c]pyrazole |
|---|---|---|---|
| Altered Erythrocytes % | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 |
Anticancer Activity
Compounds similar to this compound have been shown to possess anticancer properties by inducing apoptosis in cancer cell lines. The presence of the triazole ring is often linked to enhanced activity against specific cancer types.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that specific derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
- Case Study on Antioxidant Effects : A study involving fish models highlighted that administration of certain thieno[2,3-c]pyrazole compounds significantly reduced oxidative stress markers in erythrocytes after exposure to environmental toxins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs from the literature include derivatives synthesized via heterocyclization and functionalization of pyrrolo-thiazolo-pyrimidine cores. Below is a comparative analysis:
Key Structural Differences
Core Complexity : The target compound’s octahydropyrrolo-pyrrole core is fully saturated, enhancing stability but reducing aromatic interactions compared to the pyrrolo-thiazolo-pyrimidine systems in Compounds 6–9 .
The [1,2,4]triazolo[4,3-b]pyridazine moiety distinguishes the target from Compounds 6–9, which feature thiadiazinone or triazole-thiol groups. This difference may influence target selectivity (e.g., kinase vs. enzyme inhibition).
Synthetic Flexibility : Compounds 6–9 are synthesized via stepwise heterocyclization (e.g., thioamide formation, NaOH-mediated cyclization), whereas the target compound’s synthesis would require coupling of preformed triazolo-pyridazine and carboxamide units .
Functional Implications
- Bioavailability : The ethoxyphenyl group may enhance metabolic stability over methoxy analogs, as ethyl groups are less prone to demethylation .
- Binding Interactions: The triazolo-pyridazine group could engage in π-π stacking or hydrogen bonding with biological targets, contrasting with the thiadiazinone or triazole-thiol groups in analogs, which may favor covalent or metal coordination interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
